![molecular formula C20H26N4OS B2587714 5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1009680-39-0](/img/structure/B2587714.png)
5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
The compound “5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a piperidine ring, a phenyl group, a thiazole ring, and a triazole ring . The InChI code for a similar compound is 1S/C15H24N2/c1-12-7-13(2)10-17(9-12)11-15-5-3-14(8-16)4-6-15/h3-6,12-13H,7-11,16H2,1-2H3 .Scientific Research Applications
Antitubercular Activity
Researchers have explored the in vitro antitubercular activity of certain indole derivatives:
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were investigated against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
Other Biological Activities
Beyond antiviral and antitubercular effects, indole derivatives exhibit a wide range of biological activities:
properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-phenylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-4-16-21-20-24(22-16)19(25)18(26-20)17(15-8-6-5-7-9-15)23-11-13(2)10-14(3)12-23/h5-9,13-14,17,25H,4,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKLQWDPJBNKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CC(CC(C4)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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